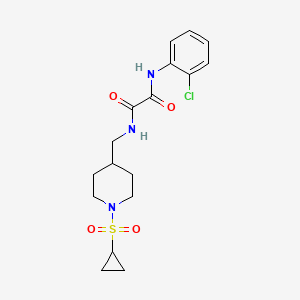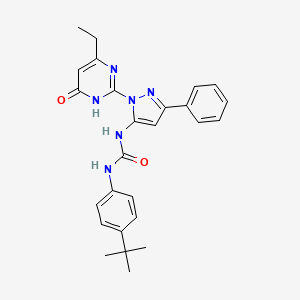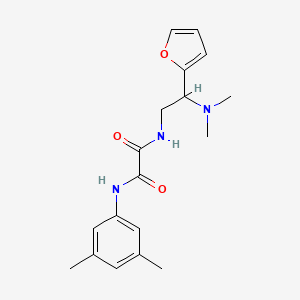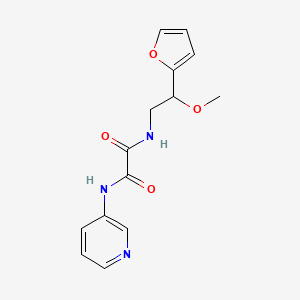
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide, also known as CP-690,550, is a small molecule drug that has shown promise in the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Wirkmechanismus
JAK proteins are involved in the signaling pathways of cytokines, which are small proteins that play a key role in the immune response. By inhibiting JAK activity, N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide can reduce the production of cytokines and the resulting inflammation.
Biochemical and Physiological Effects:
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. It can also reduce the activity of T cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune response and the role of cytokines in inflammation. However, one limitation is that it can have off-target effects, meaning that it can affect other signaling pathways in addition to JAK.
Zukünftige Richtungen
There are a number of potential future directions for research on N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of interest is the development of more specific JAK inhibitors that can target individual JAK proteins, rather than inhibiting all JAK activity. Finally, there is interest in studying the long-term effects of N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide on the immune system and its potential for use in combination with other drugs.
Synthesemethoden
The synthesis of N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide involves several steps, beginning with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This compound is then reacted with N-(4-piperidinyl)methyl-4-(cyclopropylsulfonyl)aniline to form the intermediate N-(2-chlorobenzoyl)-N-(4-piperidinyl)methyl-4-(cyclopropylsulfonyl)aniline. Finally, this intermediate is reacted with oxalyl chloride to form N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathways that lead to inflammation.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c18-14-3-1-2-4-15(14)20-17(23)16(22)19-11-12-7-9-21(10-8-12)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHHFCYGDFRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)

![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)




![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)

![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)